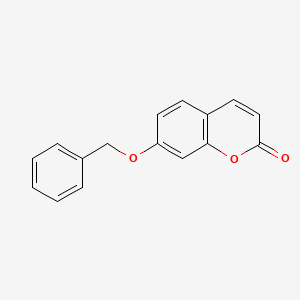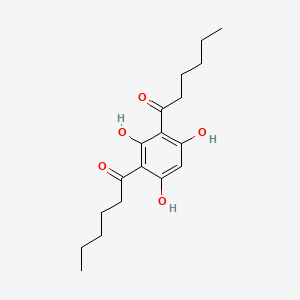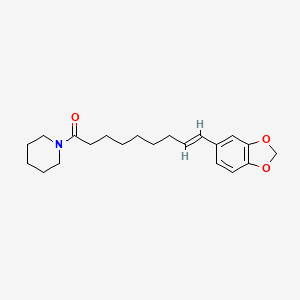
Piperolein B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperolein b belongs to the class of organic compounds known as benzodioxoles. These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms. Piperolein b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, piperolein b is primarily located in the membrane (predicted from logP). Outside of the human body, piperolein b can be found in herbs and spices and pepper (spice). This makes piperolein b a potential biomarker for the consumption of these food products.
Scientific Research Applications
Larvicidal Activity
Piperolein B, along with piperchabamide D, isolated from Piper nigrum L., has shown significant larvicidal effects against the larvae of the diamondback moth (Plutella xylostella). These compounds induce high mortality rates in larvae, highlighting their potential as eco-friendly alternatives to synthetic pesticides for pest control (Hwang et al., 2017).
Antifouling Properties
Studies have identified piperolein B as having potent antifouling (AF) activities, effectively inhibiting the settlement of barnacle cypris larvae. This activity, along with its non-toxic nature and reversible effects on treated cyprids, positions piperolein B as a promising compound for marine antifouling coatings, offering an environmentally friendly solution to biofouling issues (Xiangchen Huang et al., 2014).
Antioxidant and Antifungal Activities
Piperolein B has been identified as a major component in the volatile oil of black pepper, contributing to its antioxidant and antifungal activities. The compound's presence correlates with the oil's efficacy in controlling the mycelial growth of certain fungi, suggesting its role in food preservation and as a natural antioxidant (Singh et al., 2004).
Activation of TRPV1 and TRPA1
Piperolein B, among other compounds found in black pepper, has been demonstrated to activate TRPV1 and TRPA1, two important members of the transient receptor potential (TRP) family. These findings suggest potential applications in understanding sensory mechanisms and developing new treatments for pain and other conditions related to TRP channels (Okumura et al., 2010).
Inhibition of TNFα-induced Expression
Piperolein B has been shown to inhibit TNFα-induced expression of cell adhesion molecules on human endothelial cells, indicating its potential anti-inflammatory properties. This activity suggests its application in the treatment of inflammatory diseases, where inhibition of cell adhesion molecules plays a crucial role in reducing inflammation (Gupta et al., 2010).
properties
CAS RN |
30505-89-6 |
|---|---|
Product Name |
Piperolein B |
Molecular Formula |
C21H29NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnon-8-en-1-one |
InChI |
InChI=1S/C21H29NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h6,10,12-13,16H,1-5,7-9,11,14-15,17H2/b10-6+ |
InChI Key |
FAXXHNWVMKTOFF-UXBLZVDNSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)CCCCCC/C=C/C2=CC3=C(C=C2)OCO3 |
SMILES |
C1CCN(CC1)C(=O)CCCCCCC=CC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCCCCC=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




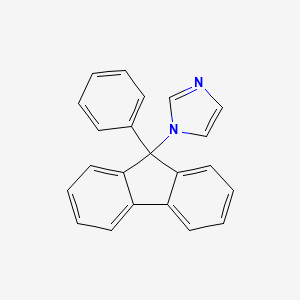
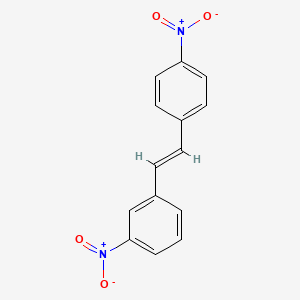

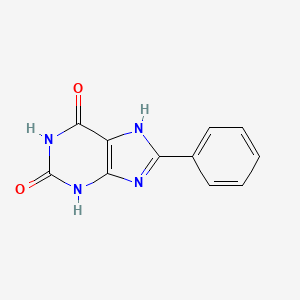

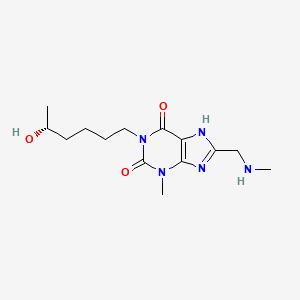
![N-(2-chloro-6-methylphenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B3062548.png)
![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B3062553.png)

